3-Benzylideneindolin-2-one
Overview
Description
3-Benzylideneindolin-2-one is a heterocyclic organic compound with a molecular formula of C15H11NO . It is an important structural motif in organic chemistry and is embedded in many naturally occurring compounds . It has wide applications in molecular motors, energy harvesting dyes, pharmaceutical chemistry (sunitinib, tenidap), protein kinase inhibitors, pesticides, flavors, and the fragrance industry .
Synthesis Analysis
Numerous protocols have been developed for the synthesis of novel indolin-2-ones. For instance, palladium (Pd)-catalysed intramolecular hydroarylation of N-arylpropiolamides, Knoevenagel condensation of oxindole and aldehyde, two-step protocols such as Ni-catalyzed CO2 insertion followed by coupling reaction, Pd-catalysed C–H functionalization/intramolecular alkenylation, Pd(0)/monophosphine-promoted ring–forming reaction of 2-(alkynyl)aryl isocyanates with organoboron compound, and others .Molecular Structure Analysis
The molecular structure of this compound is characterized by a double-bond stereo . The systematic name is (3Z)-3-Benzylidene-1,3-dihydro-2H-indol-2-one .Chemical Reactions Analysis
The E–Z isomerization of 3-benzylidene-indolin-2-ones has been reported under various solvents, temperature, light sources, and most importantly effective enhancement of light irradiance in microfluidic photoreactor conditions . This photo-μ-flow light-driven motion is further extended to the establishment of a photostationary state under solar light irradiation .Physical and Chemical Properties Analysis
The average mass of this compound is 221.254 Da and its monoisotopic mass is 221.084061 Da . The density is estimated to be 1.2±0.1 g/cm3 .Scientific Research Applications
Molecular Structure and Tautomerism
The molecular structure of 3-Benzylideneindolin-2-one has been extensively studied. Research indicates that this compound crystallizes in the monoclinic system and exhibits weak intermolecular hydrogen bonding. Quantum chemical calculations, NMR studies, and XRD analyses have confirmed the existence of the keto form of this compound in various phases, highlighting the impact of intermolecular interactions on its geometric parameters (Barakat et al., 2015).
Synthesis Methods
Several studies have focused on the synthesis of this compound and its derivatives. For instance, a palladium-catalyzed synthesis using formic acid as the CO source has been developed, providing a variety of these compounds with high functional group tolerance (Li et al., 2017). Another study describes a one-pot, three-component reaction for preparing isoindolin-1-ones, demonstrating the generality of the reaction with various compounds (Adib et al., 2015).
Antiproliferative and Anticancer Properties
This compound derivatives have shown significant potential in anticancer research. A study on IC261-based oxindoles, for example, demonstrated potent activity against various cancer cell lines, with some compounds exhibiting strong inhibition of microtubule assembly and EGFR-TK, suggesting their role as multitarget agents against cancer (Fareed et al., 2021). Additionally, functionalized benzylidene-indolin-2-ones have been associated with antiproliferative activity and the induction of NQO1, a biomarker of chemopreventive potential (Zhang & Go, 2009).
Application in Drug Design
In drug design, this compound derivatives have been used as building blocks for developing small-molecule inhibitors of the MDM2-p53 interaction, a novel class of anticancer drugs. These compounds have been optimized for higher binding affinity and antiproliferative activity compared to existing drugs (Zheng et al., 2014).
Nonlinear Optical Properties
Research into the nonlinear optical properties of related compounds has been conducted, highlighting their potential for optical limiting applications. This includes studies on substituted benzenesulfonate compounds exhibiting potential for such applications (Ruanwas et al., 2010).
Safety and Hazards
In case of accidental exposure, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The future directions for 3-Benzylideneindolin-2-one research could involve finding an alternative greener and cleaner approach under metal-free conditions for its synthesis . Furthermore, transformations controlling E/Z ratio of 3-benzylidene-indolin-2-ones remains a challenging task and highly desirable .
Mechanism of Action
Target of Action
3-Benzylideneindolin-2-one is a functionalized compound that has been identified as a potential inhibitor of Cyclin-Dependent Kinases (CDKs) . CDKs are key regulators of the cell cycle, playing a crucial role in cell division and growth .
Mode of Action
The compound interacts with CDKs, competing with ATP for binding in the enzyme active site . This prevents phosphate transfer from ATP to the appropriate residue (Tyr, Ser, Thr), blocking auto- and substrate phosphorylation, and therefore signal transduction and oncogenic activity .
Biochemical Pathways
The inhibition of CDKs by this compound affects the cell cycle, disrupting the normal process of cell division . This can lead to the arrest of cell growth and proliferation, making it a potential target for anticancer therapies .
Result of Action
The primary result of this compound’s action is the inhibition of cell division and growth due to its interaction with CDKs . This can potentially lead to the death of cancer cells, making it a promising candidate for anticancer therapies .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its isomeric motion is controlled under various solvents, temperature, light sources, and most importantly effective enhancement of light irradiance in microfluidic photoreactor conditions . The stabilization of the E–Z isomeric motion is failed in batch process, which might be due to the exponential decay of light intensity, variable irradiation, low mixing, low heat exchange, low photon flux etc .
Biochemical Analysis
Biochemical Properties
3-Benzylideneindolin-2-one interacts with various enzymes, proteins, and other biomolecules. It has been reported to have inhibitory effects on various protein kinase families, particularly receptor tyrosine kinases (RTKs) and serine/threonine-specific protein kinases, such as the cyclin-dependent kinases (CDKs) .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has shown potent activity against vascular endothelial growth factor (VEGF) receptor-1 and -2 tyrosine kinases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s keto form is the only form that could exist in gas, solution, and solid phases respectively .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels . Detailed information on these interactions and effects is currently limited.
Properties
IUPAC Name |
(3Z)-3-benzylidene-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15-13(10-11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17)/b13-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJAAQOVTDUZPS-RAXLEYEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3359-49-7, 23782-37-8 | |
Record name | NSC405961 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC134079 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134079 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC210734 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210734 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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